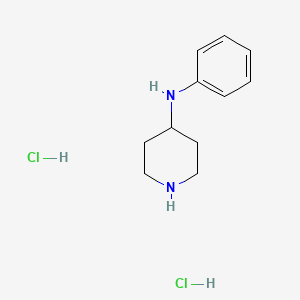

N-phenylpiperidin-4-amine dihydrochloride

Übersicht

Beschreibung

4-Anilinopiperidine (hydrochloride) is a chemical compound with the molecular formula C11H16N2 • 2HCl. It is an analytical reference standard categorized as an impurity of certain opioids, notably fentanyl and its analogs . The compound is also known by its formal name, N-phenyl-4-piperidinamine, dihydrochloride .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Anilinopiperidine (hydrochloride) typically involves the reaction of 4-piperidone hydrochloride with aniline in the presence of a reducing environment . This reaction produces 4-anilinopiperidine, which can then be converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of 4-Anilinopiperidine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Anilinopiperidin (Hydrochlorid) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Sie kann unter bestimmten Bedingungen reduziert werden, um andere Piperidinderivate zu erhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft halogenierte Verbindungen und erfordern Katalysatoren wie Palladium auf Kohle.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Piperidine und ihre Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

4-Anilinopiperidin (Hydrochlorid) hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener chemischer Verbindungen, einschließlich Arzneimitteln, verwendet.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um ihre Wechselwirkung mit biologischen Molekülen zu verstehen.

Medizin: Es dient als Referenzstandard bei der Analyse von Opioidverunreinigungen.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Anilinopiperidin (Hydrochlorid) beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielen, insbesondere Opioidrezeptoren. Die Verbindung wirkt als Verunreinigung in Fentanyl und seinen Analoga und beeinflusst ihre pharmakologischen Eigenschaften. Die genauen Pfade und molekularen Ziele, die an seiner Wirkung beteiligt sind, werden noch untersucht .

Ähnliche Verbindungen:

Fentanyl: Ein starkes synthetisches Opioid-Analgetikum, das mit 4-Anilinopiperidin verwandt ist.

N-Phenethyl-4-piperidon (NPP): Ein Vorläufer bei der Synthese von Fentanyl.

4-Anilino-N-phenethylpiperidin (ANPP): Ein weiteres Zwischenprodukt bei der Fentanylsynthese.

Eindeutigkeit: 4-Anilinopiperidin (Hydrochlorid) ist einzigartig aufgrund seiner Rolle als Verunreinigung in Fentanyl und seinen Analoga. Sein Vorhandensein kann das Potenz- und Sicherheitsprofil dieser Opioide beeinflussen, was es zu einer kritischen Verbindung in der forensischen und pharmazeutischen Forschung macht .

Wirkmechanismus

The mechanism of action of 4-Anilinopiperidine (hydrochloride) involves its interaction with specific molecular targets, particularly opioid receptors. The compound acts as an impurity in fentanyl and its analogs, affecting their pharmacological properties. The exact pathways and molecular targets involved in its action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Fentanyl: A potent synthetic opioid analgesic related to 4-Anilinopiperidine.

N-Phenethyl-4-piperidone (NPP): A precursor in the synthesis of fentanyl.

4-Anilino-N-phenethylpiperidine (ANPP): Another intermediate in fentanyl synthesis.

Uniqueness: 4-Anilinopiperidine (hydrochloride) is unique due to its role as an impurity in fentanyl and its analogs. Its presence can affect the potency and safety profile of these opioids, making it a critical compound in forensic and pharmaceutical research .

Biologische Aktivität

N-phenylpiperidin-4-amine dihydrochloride is a compound that has garnered attention in pharmacological research due to its structural relationship with various opioid analgesics, particularly fentanyl derivatives. This article explores its biological activity, pharmacodynamics, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHClN. The compound features a piperidine ring substituted with a phenyl group at the nitrogen atom, which is characteristic of many potent opioid analgesics. Its dihydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in biological assays.

The primary mechanism of action for this compound is through mu-opioid receptor (MOR) agonism. This interaction is similar to that of fentanyl, which is known for its high affinity and selectivity for MORs. Research indicates that compounds in this class can exhibit varying degrees of selectivity for MOR over delta (δ) and kappa (κ) receptors, impacting their analgesic potency and side effect profiles .

Analgesic Activity

Studies have demonstrated that this compound exhibits significant analgesic properties. In experimental models, it has shown effectiveness comparable to established opioids. For instance, in tail withdrawal tests on rats, the compound displayed an ED value indicative of potent analgesic activity . The pharmacokinetics reveal rapid onset and relatively short duration of action, akin to fentanyl.

| Compound | ED (mg/kg) | Onset of Action | Duration |

|---|---|---|---|

| N-Phenylpiperidin-4-amine | 0.0048 | Immediate | 35 min |

| Fentanyl | 0.003 | Immediate | 1-2 h |

Safety and Toxicity

While this compound demonstrates strong analgesic effects, its safety profile is critical due to the risk of respiratory depression associated with opioid use. Studies indicate that respiratory alterations may persist longer than the analgesic effects, necessitating careful monitoring during clinical applications . The compound's metabolic pathways primarily involve hepatic metabolism, with renal excretion being the main route for elimination .

Case Studies and Clinical Applications

Recent investigations into compounds related to this compound have focused on their potential use in treating pain conditions while minimizing addiction risks. For example, a novel vaccine approach has been developed to blunt the effects of fentanyl-related compounds, which may provide insights into managing opioid dependence while utilizing derivatives like N-phenylpiperidin .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. SAR studies have shown that variations in substituents on the piperidine ring can enhance or diminish biological activity. For instance, compounds with additional functional groups at specific positions have exhibited improved binding affinities for MORs while maintaining lower affinities for δ and κ receptors .

Eigenschaften

IUPAC Name |

N-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11;;/h1-5,11-13H,6-9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUNDCRNMZQPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672565 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99918-43-1 | |

| Record name | N-Phenylpiperidin-4-amine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylpiperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.